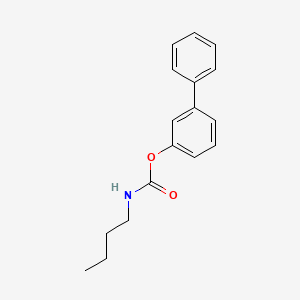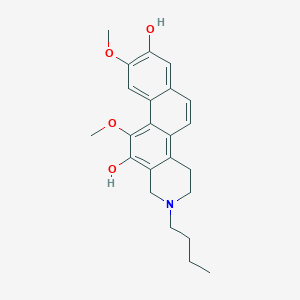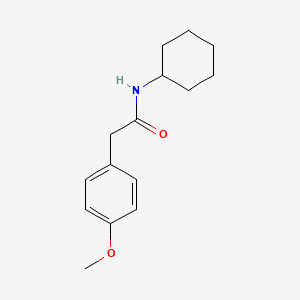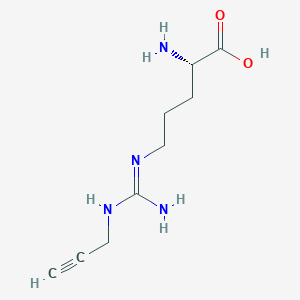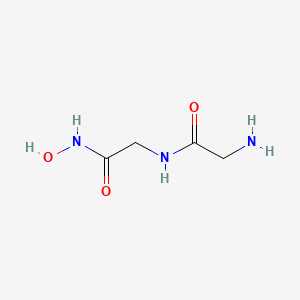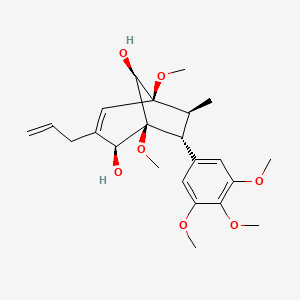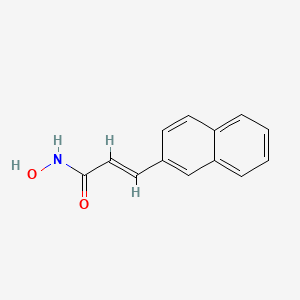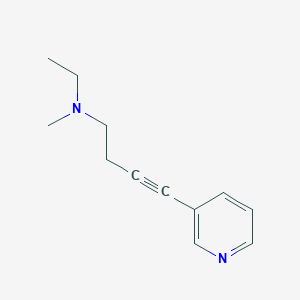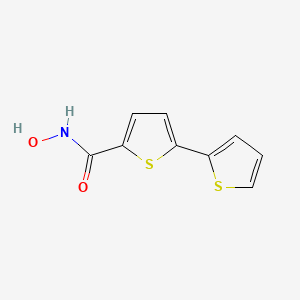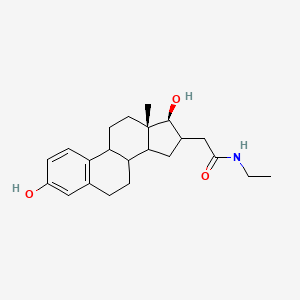
N-ethyl estradiol-16-methyl carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl estradiol-16-methyl carboxamide is a synthetic derivative of estradiol, a primary female sex hormone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and hormone replacement therapy. The modification of the estradiol structure aims to enhance its stability, bioavailability, and specificity for certain biological targets.
Preparation Methods
The synthesis of N-ethyl estradiol-16-methyl carboxamide typically involves several steps, starting from estradiol. The process includes:
N-ethylation: Introduction of an ethyl group to the nitrogen atom.
Carboxamide formation: Conversion of the hydroxyl group at the 16th position to a carboxamide group.
Methylation: Addition of a methyl group to the 16th position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-ethyl estradiol-16-methyl carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxamide group back to an amine or alcohol.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl estradiol-16-methyl carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on the activity of estradiol derivatives.
Biology: Investigated for its potential role in modulating estrogen receptors and influencing gene expression.
Medicine: Explored for its use in hormone replacement therapy and as a potential treatment for estrogen-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-ethyl estradiol-16-methyl carboxamide involves its interaction with estrogen receptors. The compound binds to these receptors, leading to conformational changes that activate or inhibit the transcription of specific genes. This interaction influences various biological pathways, including cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
N-ethyl estradiol-16-methyl carboxamide can be compared with other estradiol derivatives, such as:
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Estradiol benzoate: Another ester of estradiol with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other estradiol derivatives.
Properties
Molecular Formula |
C22H31NO3 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(13S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]-N-ethylacetamide |
InChI |
InChI=1S/C22H31NO3/c1-3-23-20(25)12-14-11-19-18-6-4-13-10-15(24)5-7-16(13)17(18)8-9-22(19,2)21(14)26/h5,7,10,14,17-19,21,24,26H,3-4,6,8-9,11-12H2,1-2H3,(H,23,25)/t14?,17?,18?,19?,21-,22-/m0/s1 |
InChI Key |
ZQUXDOJBDFPTDM-LAULZOBPSA-N |
Isomeric SMILES |
CCNC(=O)CC1CC2C3CCC4=C(C3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |
Canonical SMILES |
CCNC(=O)CC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




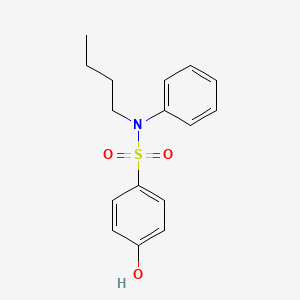
![N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10851751.png)
